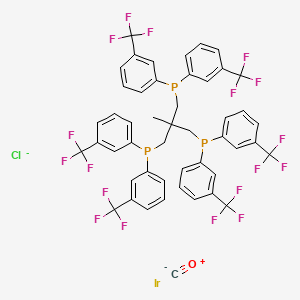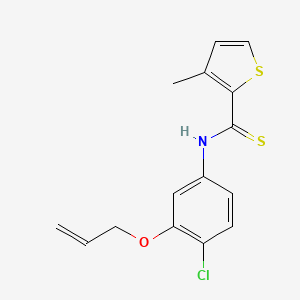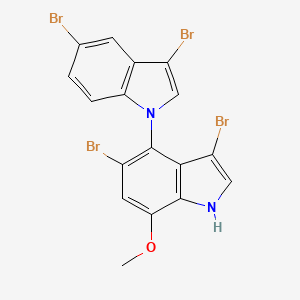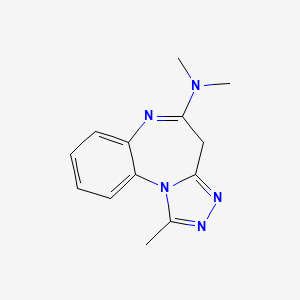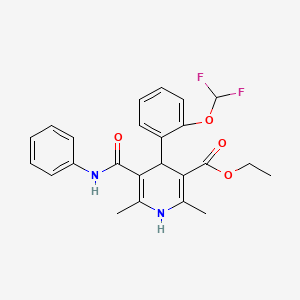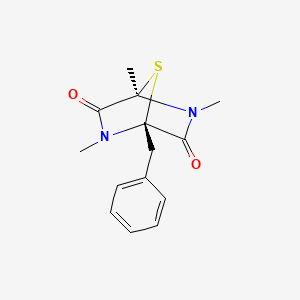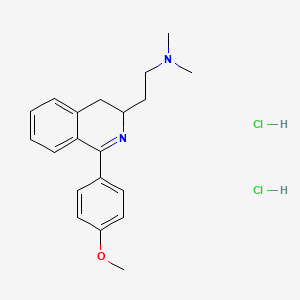
3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride is a synthetic organic compound. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: Starting with a suitable aromatic precursor, the isoquinoline core can be constructed through cyclization reactions.
Substitution Reactions: Introduction of the methoxy group at the 4-position of the phenyl ring can be achieved through electrophilic aromatic substitution.
Amine Alkylation: The N,N-dimethyl group can be introduced via alkylation of the amine functionality.
Formation of Dihydro Compound: Reduction of the isoquinoline core to form the dihydro derivative.
Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoquinoline core.
Reduction: Reduction reactions can further modify the isoquinoline core or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated isoquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, such as potential analgesic or anti-inflammatory effects.
Industry: May be used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Phenethylamines: Compounds with similar phenyl and amine functionalities.
Methoxyphenyl Derivatives: Compounds with methoxy groups on the phenyl ring.
Uniqueness
The uniqueness of 3,4-Dihydro-N,N-dimethyl-1-(4-methoxyphenyl)-3-isoquinolineethanamine dihydrochloride lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
特性
CAS番号 |
83658-40-6 |
|---|---|
分子式 |
C20H26Cl2N2O |
分子量 |
381.3 g/mol |
IUPAC名 |
2-[1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C20H24N2O.2ClH/c1-22(2)13-12-17-14-16-6-4-5-7-19(16)20(21-17)15-8-10-18(23-3)11-9-15;;/h4-11,17H,12-14H2,1-3H3;2*1H |
InChIキー |
YBOLSZHTVOOPTD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


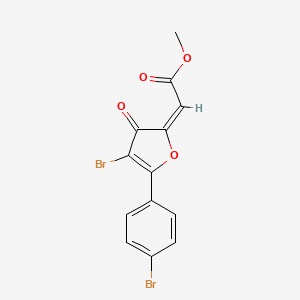

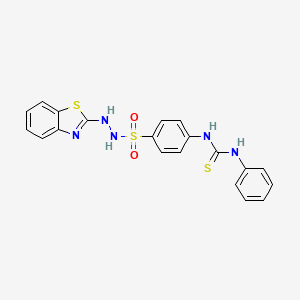

![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
